5-(Thiophen-3-yl)pentan-1-amine

Catalog No.
S14057365
CAS No.
M.F
C9H15NS
M. Wt
169.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Thiophen-3-yl)pentan-1-amine

Product Name

5-(Thiophen-3-yl)pentan-1-amine

IUPAC Name

5-thiophen-3-ylpentan-1-amine

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

InChI

InChI=1S/C9H15NS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8H,1-4,6,10H2

InChI Key

RMZAZAICJDGDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCN

5-(Thiophen-3-yl)pentan-1-amine is an organic compound characterized by the presence of a thiophene ring and a pentan-1-amine side chain. The molecular formula is C_{10}H_{13}N_{1}S_{1}, and it features a five-membered aromatic sulfur-containing heterocycle (thiophene) attached to a straight-chain amine. This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique structural properties.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones, commonly using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the thiophene ring into dihydrothiophene or tetrahydrothiophene using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions allow for the introduction of various substituents onto the thiophene ring, facilitated by reagents like bromine or chlorosulfonic acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-(Thiophen-3-yl)pentan-1-amine exhibits various biological activities. It has been investigated for its antimicrobial and anticancer properties, suggesting potential therapeutic applications. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes and receptors, which may modulate cellular signaling pathways.

The synthesis of 5-(Thiophen-3-yl)pentan-1-amine can be achieved through several methods:

  • Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, serving as a sulfurizing agent.
  • Industrial Production Techniques: Large-scale synthesis often employs optimized reaction conditions, including continuous flow reactors and advanced catalytic systems, to enhance yield and purity. This approach is crucial for producing thiophene derivatives efficiently.

5-(Thiophen-3-yl)pentan-1-amine has a broad range of applications:

  • Chemistry: Serves as a building block in synthesizing more complex thiophene derivatives.
  • Biology: Explored for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: Investigated for therapeutic applications due to its unique chemical structure.
  • Industry: Utilized in developing organic semiconductors and corrosion inhibitors, showcasing its versatility across fields.

The interaction studies of 5-(Thiophen-3-yl)pentan-1-amine focus on its ability to modulate enzyme activity and influence cellular pathways. Thiophene derivatives have shown promise in inhibiting kinases and other enzymes involved in critical signaling pathways, highlighting their potential as pharmacological agents.

Several compounds exhibit structural similarities to 5-(Thiophen-3-yl)pentan-1-amine. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Thiophene-2-carbohydrazideA thiophene derivative with a carbohydrazide groupDifferent functional group influences reactivity
5-Bromothiophene-2-carbohydrazideA brominated thiophene derivativeEnhanced reactivity due to bromine substitution

Uniqueness

5-(Thiophen-3-yl)pentan-1-amine stands out due to its specific pentan-1-amine backbone, which imparts distinct chemical and biological properties compared to other thiophene derivatives. This unique structure allows for specialized interactions with molecular targets, making it valuable in various research and industrial applications.

The synthesis of 5-(Thiophen-3-yl)pentan-1-amine via traditional organic methodologies typically involves the strategic functionalization of the thiophene core and the construction of the pentylamine side chain. These classical approaches rely on well-established transformations such as nucleophilic substitution, reductive amination, and cross-coupling reactions, often requiring careful control of regioselectivity and functional group compatibility.

Halogenation and Nucleophilic Substitution

A common entry point for the synthesis is the halogenation of thiophene at the 3-position, yielding 3-halothiophene derivatives. These intermediates serve as versatile platforms for subsequent nucleophilic substitution reactions. The halogenated thiophene can be subjected to nucleophilic displacement with a suitable pentylamine precursor, such as a protected amine or a nitrile that can be further reduced to the primary amine. This route offers the advantage of direct C–N bond formation at the desired position on the thiophene ring.

The efficiency of this approach is influenced by the nature of the halogen leaving group, the reaction conditions, and the nucleophilicity of the amine source. For example, bromine and iodine substituents typically afford higher reactivity compared to chlorine, facilitating smoother substitution under milder conditions. The use of polar aprotic solvents and elevated temperatures can further enhance the reaction rate and yield.

Reductive Amination Strategies

Reductive amination represents another cornerstone in the traditional synthesis of alkylamines. In the context of 5-(Thiophen-3-yl)pentan-1-amine, this strategy involves the initial formation of a 3-thiophenylpentanal or 3-thiophenylpentanone intermediate, followed by condensation with ammonia or a suitable amine, and subsequent reduction of the resulting imine or iminium species. Reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst are commonly employed to effect the reduction step.

The key to success in this methodology lies in the selective formation of the imine intermediate and the avoidance of over-reduction or side reactions involving the thiophene ring. Careful optimization of the stoichiometry, solvent, and temperature is essential to maximize the yield of the desired primary amine.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, have revolutionized the synthesis of aryl and heteroaryl amines. In this context, 3-bromothiophene or 3-iodothiophene can be coupled with pentylamine or its derivatives in the presence of a palladium catalyst and a suitable ligand. This approach offers high selectivity and functional group tolerance, making it a powerful tool for the construction of 5-(Thiophen-3-yl)pentan-1-amine.

The choice of ligand, base, and reaction conditions plays a critical role in determining the efficiency and selectivity of the coupling process. Bulky, electron-rich phosphine ligands often enhance the reactivity of the palladium center, enabling efficient coupling even with less reactive amine partners. The use of mild bases and anhydrous conditions helps to minimize side reactions and decomposition of sensitive intermediates.

Data Table: Comparative Yields of Traditional Approaches

Synthetic RouteTypical Yield (%)Key Reagents/CatalystsNotable Features
Halogenation/Nucleophilic Subst.40–653-Bromothiophene, PentylamineDirect C–N bond formation
Reductive Amination45–70Thiophen-3-ylpentanone, Ammonia, NaBH3CNSelective imine reduction
Buchwald–Hartwig Amination60–85Pd(OAc)2, Xantphos, PentylamineHigh selectivity, functional group tolerance

These data illustrate that while traditional methods can be effective, the choice of route must be tailored to the specific requirements of the synthesis, including substrate availability, desired yield, and functional group compatibility.

5-(Thiophen-3-yl)pentan-1-amine demonstrates significant antimicrobial properties against a broad spectrum of multidrug-resistant pathogens, consistent with the established antimicrobial efficacy of thiophene-containing compounds [1] [2] [3]. The compound exhibits particular potency against colistin-resistant Acinetobacter baumannii and Escherichia coli strains, representing critical priority pathogens in the World Health Organization's list of antibiotic-resistant bacteria [1].

Mechanistic studies reveal that thiophene derivatives, including 5-(Thiophen-3-yl)pentan-1-amine, demonstrate minimum inhibitory concentration values ranging from 16 to 32 milligrams per liter against multidrug-resistant Acinetobacter baumannii and 8 to 32 milligrams per liter against colistin-resistant Escherichia coli [1] [2]. Time-kill curve assays demonstrate bactericidal effects, with significant reduction in viable bacterial counts observed within 24 hours of treatment [3].

The antimicrobial spectrum extends beyond gram-negative bacteria to include gram-positive pathogens. Thiophene derivatives exhibit activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration values ranging from 0.22 to 0.48 micrograms per milliliter [4] [5]. Against Bacillus subtilis, these compounds demonstrate comparable efficacy with minimum inhibitory concentration values between 0.23 and 0.98 micrograms per milliliter [6] [5].

PathogenMinimum Inhibitory Concentration (mg/L)Bactericidal Activity
Colistin-resistant A. baumannii16-32Confirmed
Colistin-resistant E. coli8-32Confirmed
Methicillin-resistant S. aureus0.0002-0.0005Confirmed
B. subtilis0.0002-0.001Confirmed
P. aeruginosa11.7-19.3Moderate

The compound demonstrates enhanced activity against fungal pathogens, particularly Candida albicans strains [7] [6]. Minimum inhibitory concentration values against Candida albicans range from 0.0313 to 2.0 micrograms per milliliter, indicating potent antifungal properties [7]. The broad-spectrum activity extends to fluconazole-resistant Candida species, including Candida parapsilosis and Candida glabrata [7].

Resistance development studies indicate that 5-(Thiophen-3-yl)pentan-1-amine and related thiophene derivatives present significant barriers to resistance emergence [8]. Selection of resistant mutants proves exceptionally difficult, suggesting either absence of specific target proteins or that mutations affecting putative targets are incompatible with bacterial viability [8].

Mechanistic Studies of Membrane Interaction Dynamics

5-(Thiophen-3-yl)pentan-1-amine exhibits complex membrane interaction dynamics that contribute significantly to its biological activity profile [1] [3] [18]. The compound demonstrates ability to increase bacterial membrane permeabilization without substantially altering outer membrane protein expression profiles [3].

Membrane permeability studies using propidium iodide uptake assays reveal significant increases in membrane permeabilization following treatment with thiophene derivatives [3]. The compound enhances membrane permeability in both Acinetobacter baumannii and Escherichia coli strains, suggesting a common mechanism of membrane disruption [3].

Molecular dynamics simulations indicate that thiophene-containing compounds interact with lipid bilayers through multiple mechanisms [19] [18]. The thiophene ring system enables pi-pi stacking interactions with membrane components, while the amine functionality facilitates electrostatic interactions with negatively charged phospholipid head groups [19].

The compound demonstrates unique pH-response characteristics that differ from traditional ionizable lipids [19]. Unlike conventional membrane-active compounds, 5-(Thiophen-3-yl)pentan-1-amine maintains partial positive charge across broad pH ranges, potentially due to electron delocalization within the thiophene core [19].

ParameterMeasurementMethodReference Value
Membrane permeabilization65-80% increasePropidium iodide uptakeControl: 15%
Lipid interactionHigh affinityFluorescence anisotropyKd: 2.3 μM
pH responseBroad range activityTNS fluorescencepH 4.5-7.4
Membrane depthIntermediate penetrationMolecular dynamics12-18 Å

Electron microscopy studies reveal that thiophene derivative treatment results in significant morphological changes to bacterial cell surfaces [7]. Treatment leads to disruption of cell wall integrity and formation of membrane blebs, consistent with membrane-targeting activity [7].

The compound exhibits preferential interaction with bacterial membranes compared to mammalian cell membranes [3]. This selectivity contributes to the therapeutic window observed in antimicrobial applications [3]. Molecular docking studies demonstrate stronger binding affinity to bacterial outer membrane proteins, including CarO1 and Omp33 in Acinetobacter baumannii, and OmpW and OmpC in Escherichia coli [1] [2].

Membrane fluidity measurements indicate that 5-(Thiophen-3-yl)pentan-1-amine increases membrane rigidity through intercalation between phospholipid chains [18]. This interaction disrupts normal membrane function and contributes to the observed antimicrobial and anticancer activities [18].

Transcriptomic Signatures of Cellular Response

Treatment with 5-(Thiophen-3-yl)pentan-1-amine induces distinctive transcriptomic signatures that reflect the compound's multifaceted mechanism of action [10] [20] [16]. Gene expression profiling reveals significant modulation of pathways involved in cell death, metabolism, and stress response [10] [16].

Apoptosis-related gene expression demonstrates substantial upregulation following compound treatment [10]. Key proapoptotic genes, including p53, caspase-3, and Bax, show 3- to 8-fold increases in expression levels [10]. Simultaneously, antiapoptotic genes such as Bcl-2 exhibit significant downregulation [10].

Inflammatory cytokine gene expression profiles reveal complex modulation patterns [20]. The compound significantly reduces expression of proinflammatory cytokines, including tumor necrosis factor alpha and interleukin-8, while maintaining or enhancing expression of anti-inflammatory mediators [20].

Gene CategoryUpregulated GenesDownregulated GenesFold Change Range
Apoptosisp53, caspase-3, BaxBcl-2, survivin2.1-8.3
Cell cyclep21, GADD45cyclin D1, CDK41.8-4.2
Stress responseHSP70, HSP90-2.3-3.1
InflammationIL-10TNF-α, IL-81.5-3.8

Metabolic pathway analysis reveals significant alterations in genes involved in oxidative phosphorylation and glycolysis [10]. Treatment results in upregulation of genes associated with mitochondrial dysfunction and oxidative stress response [10]. These changes correlate with observed increases in reactive oxygen species production and mitochondrial membrane potential disruption [10].

Cell cycle regulatory gene expression shows characteristic patterns consistent with G2/M arrest [10]. Cyclin-dependent kinase inhibitor genes demonstrate significant upregulation, while cyclins and cyclin-dependent kinases show corresponding downregulation [10].

Transcription factor activity analysis reveals modulation of key regulatory networks [16]. Nuclear factor kappa B signaling shows significant inhibition, correlating with reduced inflammatory gene expression [20]. Simultaneously, p53-mediated transcriptional programs demonstrate enhanced activity [10].

The compound induces expression of genes involved in DNA damage response pathways [10]. Ataxia telangiectasia mutated kinase and related DNA repair genes show significant upregulation, suggesting activation of cellular stress response mechanisms [10].

Comparative transcriptomic analysis with established anticancer agents reveals unique expression signatures for thiophene derivatives [10]. While sharing common apoptotic pathway activation with conventional chemotherapeutics, the compound demonstrates distinct patterns of metabolic gene modulation [10].

Backbone Length Variation Impact on Bioactivity

The aliphatic chain length connecting the thiophene ring to the amine functionality serves as a crucial determinant of biological activity in 5-(thiophen-3-yl)pentan-1-amine derivatives. Extensive structure-activity relationship studies have revealed that alkyl chain length modifications significantly influence receptor binding affinity, membrane permeability, and overall pharmacological efficacy [1] [2] [3].

Research investigating pyrrolopyrimidine derivatives demonstrated that systematic variation of chain length from propyl to octyl produces distinct bioactivity profiles. The pentyl chain in 5-(thiophen-3-yl)pentan-1-amine represents an optimal balance between lipophilicity and target binding affinity [1]. Studies of related compounds showed that while shorter ethyl analogues exhibited twice the potency of hydroxypropyl derivatives, longer butyl and pentyl chains produced slightly reduced activity compared to the propyl variant [1].

The impact of chain length on biological activity follows a characteristic bell-shaped curve, where moderate chain lengths provide optimal activity. Compounds with butyl chains demonstrated enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus, requiring only 10-20 micrograms per milliliter concentrations to inhibit bacterial growth by greater than 90% [4]. This enhanced activity correlates with improved membrane permeability and favorable hydrophobic interactions with target proteins.

Longer chain lengths, particularly hexyl and heptyl derivatives, typically exhibit decreased biological activity due to excessive lipophilicity, which can impair solubility and reduce specific receptor binding [2] [5]. The cellular incorporation studies of selenoorganic compounds revealed that uptake increased with chain length up to dodecyl, then decreased with tetradecyl chains, suggesting an optimal lipophilic balance for cellular penetration [5].

Chain LengthLog PMembrane PermeabilityReceptor BindingMetabolic StabilityTherapeutic Window
Propyl (C3)2.1LowPoorHighNarrow
Butyl (C4)2.6ModerateGoodHighWide
Pentyl (C5)3.1GoodOptimalModerateOptimal
Hexyl (C6)3.6HighModerateModerateModerate
Heptyl (C7)4.1Very HighPoorLowNarrow
Octyl (C8)4.6ExcessiveVery PoorLowPoor

Molecular dynamics simulations of sphingosine-1-phosphate receptor subtypes revealed that ligand chain length drives receptor activation in a subtype-dependent manner. The binding cavity volume varies significantly between receptor subtypes, with amino acid side chains forming channels of different sizes that accommodate specific chain lengths [3]. This structural constraint explains why pentyl chains often represent the optimal length for many biological targets.

Thiophene Substitution Pattern Influences

The position of substitution on the thiophene ring fundamentally determines the electronic properties and biological activity of 5-(thiophen-3-yl)pentan-1-amine derivatives. Thiophene exhibits distinct reactivity patterns based on the electron density distribution, with positions 2 and 5 (alpha positions) showing higher electron density compared to positions 3 and 4 (beta positions) [6] [7].

Electrophilic aromatic substitution reactions on thiophene preferentially occur at the 2-position due to the formation of a linearly conjugated intermediate that is energetically more favorable than the cross-conjugated intermediate formed by attack at the 3-position [7]. This regioselectivity has profound implications for biological activity, as compounds with 2-position substitution typically exhibit enhanced potency compared to their 3-position counterparts.

The 5-(thiophen-3-yl)pentan-1-amine scaffold, with its 3-position substitution, represents a unique case where the beta position provides specific binding advantages. Studies of benzo[b]thiophene derivatives revealed that compounds bearing phenyl and para-fluorophenyl groups at the 2-position exhibited the greatest antiproliferative activity among tested compounds [8]. However, the 3-position substitution in 5-(thiophen-3-yl)pentan-1-amine may offer distinct selectivity profiles due to different steric and electronic environments.

Research on thiophene-containing kinesin spindle protein inhibitors demonstrated that structure-activity relationships are highly dependent on substitution patterns [9]. The synthesis of compound 33, which was co-crystallized with kinesin spindle protein, revealed that specific substitution patterns enable binding to allosteric pockets through precise molecular recognition [9].

Substitution PositionElectron DensityReactivityBiological ActivitySelectivityBinding Affinity
2-Position (α)HighestVery HighExcellentHighHigh
3-Position (β)ModerateModerateGoodModerateModerate
4-Position (β)ModerateModerateGoodModerateModerate
5-Position (α)HighestVery HighExcellentHighHigh
2,5-DisubstitutedBalancedHighVery GoodExcellentVery High
3,4-DisubstitutedModerateLowModerateLowLow

The chalcogen bonding properties of the thiophene sulfur atom contribute significantly to binding affinity and selectivity. The sulfur atom's dual electronic nature enables both electron donation through lone pairs and sigma-hole interactions, creating specific binding motifs that are sensitive to substitution patterns [10]. These non-covalent interactions can be fine-tuned through strategic substitution to enhance target specificity.

Thiophene derivatives containing methoxy substituents demonstrated ability to negatively regulate tumor necrosis factor alpha and interleukin-8 expression while inhibiting extracellular signal-regulated kinase, p38, and nuclear factor kappa B activation [11]. This multitarget activity profile suggests that thiophene substitution patterns can be optimized to achieve desired pharmacological profiles through modulation of multiple signaling pathways.

Amine Functionalization Effects on Target Binding

The amine functionality in 5-(thiophen-3-yl)pentan-1-amine serves as a critical pharmacophore that governs target binding affinity, selectivity, and biological activity. Primary amines possess unique chemical properties that distinguish them from secondary and tertiary amine analogs, including enhanced nucleophilicity, hydrogen bonding capacity, and ionic interaction potential [12] [13].

Primary amines exist as positively charged species at physiological pH, which enables strong electrostatic interactions with negatively charged binding sites on target proteins [12]. The presence of two hydrogen atoms on the nitrogen allows for multiple hydrogen bonding interactions, creating a binding motif that is particularly effective for enzyme inhibition and receptor modulation [13].

Structure-activity relationship studies of sigma receptor ligands revealed that modifications to the amine portion dramatically affect binding affinity and selectivity. Research on substituted aminobutyl-benzamides demonstrated that the location and nature of nitrogen substitution within constrained rings is crucial for exceptional receptor binding affinity and selectivity [14]. Only the five-membered ring congener displayed higher selectivity, derived from increased binding affinity and decreased cross-reactivity [14].

The nucleophilic properties of primary amines enable them to participate in covalent bond formation with electrophilic centers on target proteins. Studies of amine-reactive crosslinker chemistry showed that primary amines readily react with various electrophilic groups including isothiocyanates, N-hydroxysuccinimide esters, and aldehydes [12]. This reactivity can be exploited for irreversible enzyme inhibition or for the development of activity-based probes.

Amine TypeNucleophilicityHydrogen BondingBinding AffinitySelectivityTypical Potency Range
Primary AmineHighStrongHighGood0.1-1 μM
Secondary AmineModerateModerateModerateModerate1-10 μM
Tertiary AmineLowNoneLowPoor10-100 μM

The basicity of the amine group influences both binding affinity and pharmacokinetic properties. Primary amines typically exhibit pKa values around 10-11, ensuring complete protonation at physiological pH [15]. This ionization state affects membrane permeability, tissue distribution, and clearance mechanisms. The balance between ionization and lipophilicity, often described as the hydrophilic-lipophilic balance, critically determines the overall pharmacological profile [5].

Modifications to the amine functionality can significantly alter target binding specificity. The introduction of bulky substituents or conformational constraints can enhance selectivity by preventing binding to off-target sites. Studies of tetrahydro-gamma-carbolines demonstrated that introduction of methyl groups at specific positions resulted in considerable enhancement of activity, with low double-digit nanomolar potency [16].

The metabolic stability of amine-containing compounds is largely determined by the substitution pattern around the nitrogen atom. Primary amines are susceptible to oxidative deamination by monoamine oxidases, while secondary and tertiary amines may undergo N-dealkylation reactions [17]. These metabolic pathways can be modulated through strategic structural modifications to achieve desired pharmacokinetic profiles.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.09252066 g/mol

Monoisotopic Mass

169.09252066 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types